Iodine monobromide (chemical formula: IBr) is an interhalogen compound formed by the combination of iodine and bromine. It appears as a dark red solid that melts near room temperature to yield a red-brown liquid with a pungent odor reminiscent of bromine . Iodine monobromide is volatile at room temperature and produces heavy dark-orange vapors when heated. Its formation can be represented by the reaction:
Iodine monobromide can be synthesized through several methods:
Iodine monobromide finds utility in various fields:
Research has explored the interactions of iodine monobromide with various compounds:
Iodine monobromide shares similarities with other interhalogen compounds. Here are some notable comparisons:
Compound | Formula | Characteristics | Unique Aspects |
---|---|---|---|
Iodine Monochloride | ICl | Yellowish solid; less volatile than IBr | Stronger Lewis acidity |
Iodine Trichloride | ICl3 | Dark brown solid; highly reactive | Forms stable complexes with Lewis bases |
Bromine | Br2 | Diatomic molecule; liquid at room temperature | More reactive than iodine |
Chlorine | Cl2 | Greenish-yellow gas; highly reactive | Stronger oxidizing agent |
Iodine monobromide is unique due to its specific reactivity patterns and applications in organic synthesis that differ from those of chlorine or bromine.
The crystallographic structure of iodine monobromide has been extensively studied using X-ray diffraction techniques. Swink and Carpenter conducted detailed crystallographic analysis, revealing the fundamental structural parameters of the compound [5]. The crystal structure exhibits characteristic features of interhalogen compounds, with molecules arranged in linear chains that contribute to the overall stability of the solid phase.
Spectroscopic characterization of iodine monobromide has provided detailed insights into its vibrational and electronic properties. Infrared spectroscopy studies have identified the fundamental stretching frequency of the iodine-bromine bond, with the vibrational band observed in the region typical for interhalogen compounds [22]. The infrared spectrum shows distinct absorption features that are analogous to those observed in iodine monochloride, confirming the similar electronic structure of these interhalogen species [6] [21].
Property | Value | Reference |
---|---|---|
Bond Length | 2.49 Å | [32] |
Dipole Moment | 1.21 D | [32] |
Density | 4.416 g/cm³ | [2] [8] |
Molecular Weight | 206.81 g/mol | [2] [3] |
Melting Point | 42-50°C | [2] [15] |
Boiling Point | 116°C (decomposition) | [2] [8] |
Raman spectroscopy has revealed additional vibrational modes and has been particularly useful in studying the compound in solution phases [23]. The Raman spectrum exhibits characteristic peaks that allow for identification and quantification of iodine monobromide in various chemical environments. Nuclear magnetic resonance studies, while limited due to the paramagnetic nature of the compound, have provided complementary structural information.
Ultraviolet-visible absorption spectroscopy has been employed to study the electronic transitions of iodine monobromide [6] [21]. The absorption spectrum shows several distinct bands corresponding to electronic transitions between molecular orbitals. The vibrational analysis of the absorption spectrum has confirmed the analogous nature of iodine monobromide to iodine monochloride, with similar electronic state configurations and transition probabilities [6].
The thermodynamic properties of iodine monobromide have been characterized through calorimetric measurements and spectroscopic studies. The standard enthalpy of formation for gaseous iodine monobromide is 40.88 kilojoules per mole, indicating a relatively low stability compared to the constituent elements [13] [38]. The heat of dissociation has been determined to be 1.808 ± 0.001 volts, providing insight into the bond strength between iodine and bromine atoms [6] [21].
The compound exhibits distinct phase behavior with well-defined melting and boiling points. The melting point ranges from 42°C to 50°C, depending on the purity and crystalline form of the sample [2] [15] [40]. The boiling point occurs at 116°C, though the compound undergoes partial decomposition at this temperature [2] [8] [40]. The relatively low melting point near room temperature makes iodine monobromide a convenient interhalogen for synthetic applications.
Gas phase heat capacity data have been compiled using the Shomate equation, providing temperature-dependent thermodynamic functions over a wide temperature range [13] [36]. The heat capacity coefficients indicate that the compound follows typical behavior for diatomic molecules, with vibrational contributions becoming significant at elevated temperatures.
Thermodynamic Property | Value | Units | Reference |
---|---|---|---|
Standard Enthalpy of Formation | 40.88 | kJ/mol | [13] [38] |
Standard Entropy (gas, 298K) | 258.95 | J/(mol·K) | [13] |
Heat of Dissociation | 1.808 ± 0.001 | eV | [6] [21] |
Melting Point | 42-50 | °C | [2] [15] |
Boiling Point | 116 | °C | [2] [8] |
The thermal stability of iodine monobromide decreases significantly at elevated temperatures, with decomposition occurring through dissociation into constituent halogen atoms [10]. This decomposition pathway has been studied using thermogravimetric analysis and mass spectrometry, revealing the kinetics of the dissociation process. The compound exhibits greater thermal stability in the solid phase compared to the gas phase, where dissociation becomes more favorable at lower temperatures.
Phase transition studies have revealed that iodine monobromide undergoes sublimation under certain conditions, transitioning directly from solid to gas phase without passing through a distinct liquid phase [12]. This behavior is characteristic of many interhalogen compounds and has implications for purification and handling procedures.
Iodine monobromide exhibits variable solubility characteristics depending on the nature of the solvent system. The compound is readily soluble in water, alcohol, ether, carbon disulfide, and glacial acetic acid [4] [5] [15]. The aqueous solubility is particularly significant, as the compound undergoes hydrolysis reactions in the presence of water, forming hydroiodic acid, hydrobromic acid, and oxygen [18].
In polar solvents such as ethanol and water, iodine monobromide demonstrates enhanced solubility due to favorable dipole-dipole interactions [4] [15]. The Henry's law constant for solubility in water at 298.15 K has been determined to be 24 mol/(kg·bar), indicating moderate solubility in aqueous systems [19]. The solubility in alcoholic solutions has been exploited for synthetic applications, where controlled dissolution allows for precise stoichiometric reactions.
Solvent | Solubility | Interaction Type | Reference |
---|---|---|---|
Water | Soluble | Dipole-dipole, hydrolysis | [4] [15] [19] |
Ethanol | Soluble | Dipole-dipole | [4] [15] |
Diethyl Ether | Soluble | Weak dipole interactions | [4] [15] |
Carbon Disulfide | Soluble | Van der Waals forces | [4] [15] |
Glacial Acetic Acid | Soluble | Hydrogen bonding | [4] [15] |
Benzene | Moderately soluble | π-electron interactions | [22] |
Cyclohexane | Limited solubility | Van der Waals forces | [22] |
Solvent interaction studies have revealed that iodine monobromide forms charge-transfer complexes with electron-rich solvents [16] [20]. In aromatic solvents such as benzene, the compound exhibits moderate solubility and forms weak charge-transfer interactions with the π-electron system of the solvent molecules [22]. These interactions have been characterized using infrared and electronic absorption spectroscopy.
The solubility behavior in nonpolar solvents such as cyclohexane is significantly reduced compared to polar solvents, reflecting the polar nature of the iodine-bromine bond [22]. In these systems, solubility is primarily governed by van der Waals interactions and dispersion forces. The temperature dependence of solubility follows typical patterns, with increased solubility observed at elevated temperatures in most solvent systems.
Corrosive;Irritant